molecular formula C11H12O3 B8720681 3(2H)-Furanone, dihydro-4-(3-methoxyphenyl)-

3(2H)-Furanone, dihydro-4-(3-methoxyphenyl)-

Cat. No.: B8720681
M. Wt: 192.21 g/mol
InChI Key: DWKBIBWZWRTNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3(2H)-Furanone, dihydro-4-(3-methoxyphenyl)- is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3(2H)-Furanone, dihydro-4-(3-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Furanone, dihydro-4-(3-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-(3-methoxyphenyl)oxolan-3-one

InChI

InChI=1S/C11H12O3/c1-13-9-4-2-3-8(5-9)10-6-14-7-11(10)12/h2-5,10H,6-7H2,1H3

InChI Key

DWKBIBWZWRTNNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2COCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 4-(3-methoxy-phenyl)-tetrahydro-furan-3-ol (10.58 g, 54.0 mmol), pyridine chlorochromate (35.22 g, 163.0 mmol), silica gel (35.0 g), and dichloromethane (200 mL), stir at room temperature. After 3 hours, add ether and filter off the silica gel through a plug of Silica using 50% ethyl acetate/hexanes eluent. Concentrate and flash chromatograph with 10% to 40% ethyl acetate/hexanes to yield the titled compound (5.74 g, 55%) as a clear oil. TLC Rf=0.23 in 3:1 hexanes:ethyl acetate. 1H NMR (CDCl3): 7.30 (m, 1H), 6.85 (m, 3H), 4.68 (t, 1H, J=9.0 Hz), 4.31 (t, 1H, J=8.8 Hz), 4.19 (d, 1H, J=17.2 Hz), 4.08 (d, 1H, J=17.2 Hz), 3.84 (s, 3H), 3.70 (t, 1H, J=8.1 Hz).
Name
4-(3-methoxy-phenyl)-tetrahydro-furan-3-ol
Quantity
10.58 g
Type
reactant
Reaction Step One
Quantity
35.22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
55%

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